

Spectroscopic Profile of 2-Methyl-1,4-hexadiene: A Technical Guide

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Compound of Interest

Compound Name: 2-Methyl-1,4-hexadiene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Methyl-1,4-hexadiene** (CAS No. 1119-14-8). Due to the limited availability of experimentally derived spectra for this specific compound, this document combines available experimental mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic values. These predictions are based on established principles of spectroscopy and are intended to serve as a reference for researchers. For comparative purposes, data for the related isomer, 2-Methyl-1,5-hexadiene, is also included where available.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **2-Methyl-1,4-hexadiene**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Data for **2-Methyl-1,4-hexadiene**

Protons	Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H-1 (a, a')	~4.7	Multiplet	-
H-3	~2.7	Triplet	7.5
H-4	~5.5	Multiplet	-
H-5	~5.5	Multiplet	-
H-6	~1.7	Doublet	6.0
2-CH ₃	~1.75	Singlet	-

Table 2: Predicted ¹³C NMR Data for **2-Methyl-1,4-hexadiene**

Carbon Atom	Chemical Shift (ppm)
C-1	~110
C-2	~145
C-3	~40
C-4	~125
C-5	~130
C-6	~18
2-CH ₃	~22

Disclaimer: The NMR data presented above are predicted values based on typical chemical shifts for similar chemical environments and should be confirmed with experimental data.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Methyl-1,4-hexadiene** is expected to exhibit characteristic absorption bands corresponding to its alkene and alkyl functionalities.^[1]

Table 3: Predicted IR Absorption Bands for **2-Methyl-1,4-hexadiene**

Functional Group	Vibrational Mode	Predicted Absorption (cm ⁻¹)
=C-H	Stretch	3080-3010
C-H (sp ³)	Stretch	2960-2850
C=C	Stretch	1670-1640
=C-H	Bend	1000-650

Mass Spectrometry (MS)

The electron ionization mass spectrum for **2-Methyl-1,4-hexadiene** is available through the NIST WebBook.^{[2][3]} The fragmentation pattern is a key identifier for the molecule's structure.

Table 4: Key Mass Spectrometry Data for **2-Methyl-1,4-hexadiene**

m/z	Interpretation
96	Molecular Ion (M ⁺)
81	[M - CH ₃] ⁺
67	[M - C ₂ H ₅] ⁺
55	Allylic fragmentation
41	Allylic fragmentation

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

A sample of **2-Methyl-1,4-hexadiene** would be prepared by dissolving approximately 5-25 mg of the compound in a deuterated solvent, such as chloroform-d (CDCl₃), to a final volume of about 0.7 mL. The solution must be free of any solid particles. The prepared sample is then

transferred to a clean NMR tube. ^1H and ^{13}C NMR spectra would be acquired on a spectrometer operating at a field strength of 300 MHz or higher.

Infrared (IR) Spectroscopy

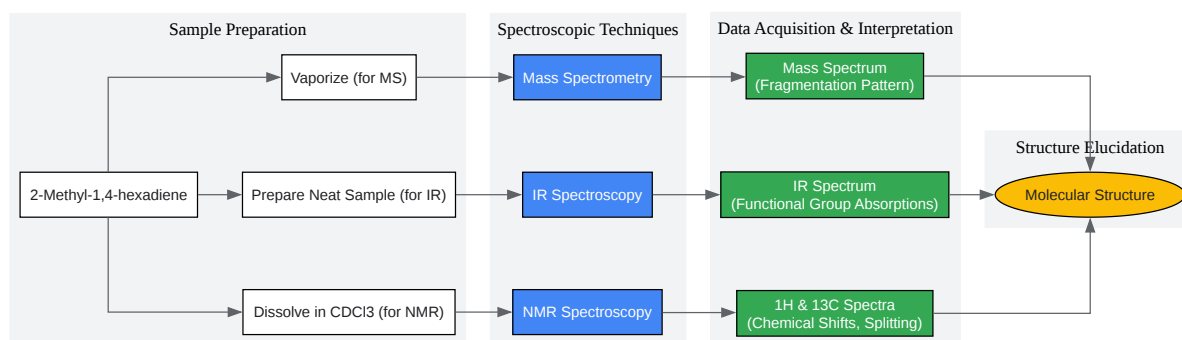
For a liquid sample like **2-Methyl-1,4-hexadiene**, the IR spectrum can be obtained as a "neat" sample. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to create a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000 to 400 cm^{-1} .

Mass Spectrometry (MS)

Mass spectra are typically obtained using a mass spectrometer coupled with a gas chromatograph (GC/MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI) at 70 eV. The resulting ions are then separated by their mass-to-charge ratio and detected.

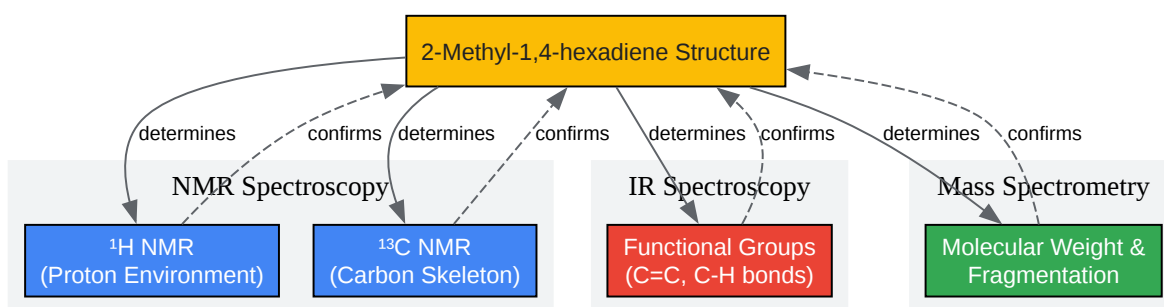
Visualization of Spectroscopic Workflow

The following diagrams illustrate the logical workflow and relationships in the spectroscopic analysis of an organic compound like **2-Methyl-1,4-hexadiene**.



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Caption: Workflow of Spectroscopic Analysis.



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Caption: Interrelation of Spectroscopic Data.

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References

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- To cite this document: BenchChem. [Spectroscopic Profile of 2-Methyl-1,4-hexadiene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b072399#spectroscopic-data-for-2-methyl-1-4-hexadiene-nmr-ir-ms>]

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